molecular formula C22H24N4O6 B11450377 2-(2,5-dioxoimidazolidin-4-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide

2-(2,5-dioxoimidazolidin-4-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide

Cat. No.: B11450377
M. Wt: 440.4 g/mol
InChI Key: GRYCXMKNKLYEBT-UHFFFAOYSA-N
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Description

2-(2,5-dioxoimidazolidin-4-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide is a complex organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl groups: This step may involve nucleophilic substitution reactions using methoxyphenyl derivatives.

    Final coupling and acylation: The final product is obtained by coupling the intermediate with N-methylacetamide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxoimidazolidin-4-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,5-dioxoimidazolidin-4-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylacetamide include other imidazolidinones and derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of methoxyphenyl groups, which may confer unique biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

2-[[2-(2,5-dioxoimidazolidin-4-yl)acetyl]-methylamino]-N,2-bis(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H24N4O6/c1-26(18(27)12-17-20(28)25-22(30)24-17)19(13-4-8-15(31-2)9-5-13)21(29)23-14-6-10-16(32-3)11-7-14/h4-11,17,19H,12H2,1-3H3,(H,23,29)(H2,24,25,28,30)

InChI Key

GRYCXMKNKLYEBT-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC)C(=O)CC3C(=O)NC(=O)N3

Origin of Product

United States

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